2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with a unique structure that includes a bromine atom, a thiadiazole ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzamide with 3,4-dimethylphenyl isothiocyanate to form the thiadiazole ring, followed by bromination using N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole and pyrrolidinone moieties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(2-methylphenyl)benzamide
Uniqueness
What sets 2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the thiadiazole ring and the pyrrolidinone moiety, along with the bromine atom, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19BrN4O2S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-bromo-N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H19BrN4O2S/c1-12-7-8-15(9-13(12)2)26-11-14(10-18(26)27)20-24-25-21(29-20)23-19(28)16-5-3-4-6-17(16)22/h3-9,14H,10-11H2,1-2H3,(H,23,25,28) |
InChI Key |
IZRJAAVYEDDUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4Br)C |
Origin of Product |
United States |
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